molecular formula C23H18N6O B2526147 7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923201-87-0

7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2526147
CAS No.: 923201-87-0
M. Wt: 394.438
InChI Key: CFWKDMVWSQTVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a synthetically designed chemical compound provided for research and development purposes. This complex molecule features a fused tetracyclic core structure that incorporates a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine scaffold, substituted with a pyridin-3-yl group and a p-tolyl (4-methylphenyl) moiety. With a molecular formula of C23H18N6O and a molecular weight of 394.43 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery. The structural motif of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of nitrogen-rich heterocyclic compounds that have demonstrated potent protein kinase inhibitor activity and play a critical role in targeted therapy development . The specific substitution pattern and fused ring system in this compound are designed to explore structure-activity relationships and optimize binding affinity to biological targets through various interactions including hydrogen bonding, hydrophobic interactions, and π–π stacking . Researchers may investigate this compound for its potential as a protein kinase inhibitor, given that pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting kinases such as CK2, EGFR, B-Raf, MEK, and others relevant to cancer therapy . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O/c1-14-8-10-15(11-9-14)22-19-20(17-6-2-3-7-18(17)30-22)25-23-26-27-28-29(23)21(19)16-5-4-12-24-13-16/h2-13,21-22H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWKDMVWSQTVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements from various heterocycles. The presence of a pyridine ring and a chromene moiety contributes to its diverse biological interactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Against HEPG2 Cells
    A study evaluated the cytotoxicity of several derivatives against human liver carcinoma cells (HEPG2). The results indicated that certain derivatives had IC50 values as low as 2.70±0.28μM2.70\pm 0.28\,\mu M, suggesting potent antitumor activity .
CompoundIC50 (µM)Cell Line
7c2.70HEPG2
23g3.50HEPG2
18a4.90HEPG2

The mechanisms underlying the anticancer effects of these compounds often involve inhibition of critical cellular pathways:

  • Tubulin Polymerization Inhibition : Some studies suggest that these compounds may inhibit tubulin polymerization, which is essential for cancer cell division .
  • Enzymatic Inhibition : The compounds have also shown activity against various enzymes involved in cancer progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The choice of substituents on the pyridine and chromene rings significantly influences biological activity.

Example Synthetic Pathway

  • Starting Materials : Use pyridine derivatives and chromene precursors.
  • Reactions : Employ cyclization reactions to form the tetrazole and pyrimidine rings.
  • Purification : Isolate and purify the final compound using chromatography techniques.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The para-tolyl group in the target compound reduces steric hindrance compared to ortho-tolyl analogs .
  • Chlorine Substitution : The chloro derivative () exhibits increased molecular weight and altered reactivity due to the electronegative chlorine atom.

Comparison :

  • The vanadium-catalyzed method () offers regioselectivity but requires metal catalysts.
  • Solvent-free methods () are eco-friendly but may produce side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine.

Physicochemical Properties

  • Solubility : The para-tolyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs ().
  • Stability : Chloro-substituted derivatives () may exhibit greater stability under acidic conditions due to the electron-withdrawing Cl group.
  • Crystallinity : Derivatives with planar substituents (e.g., pyridin-3-yl) may form more ordered crystal structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.